molecular formula C23H26N2O5 B11003332 N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B11003332
M. Wt: 410.5 g/mol
InChI Key: CRQOHPXCVZAUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetylpyrrole , belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. In this compound, the imidazole ring is fused with a chromone (benzopyranone) moiety, resulting in a unique structure.

Preparation Methods

Synthetic Routes:: The synthetic route for 2-acetylpyrrole involves the condensation of an acetyl group with pyrrole. The reaction typically occurs under acidic conditions, leading to the formation of the desired compound.

Industrial Production:: While 2-acetylpyrrole is not commonly produced on an industrial scale, it can be synthesized in the laboratory using straightforward methods.

Chemical Reactions Analysis

Reactivity:: 2-acetylpyrrole can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substitution reactions at the pyrrole nitrogen or the chromone oxygen are possible.

Common Reagents and Conditions::

    Acetic anhydride: is commonly used for acetylation.

    Hydrogen peroxide (H₂O₂): or other oxidizing agents facilitate oxidation.

    Hydrazine: can reduce the carbonyl group.

    Strong acids: catalyze the condensation reaction.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-acetylpyrrole finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a precursor for bioactive compounds.

    Medicine: Its derivatives could have pharmaceutical potential.

    Industry: Used in the synthesis of novel materials.

Mechanism of Action

The exact mechanism of action for 2-acetylpyrrole depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

While 2-acetylpyrrole is unique due to its fused chromone-imidazole structure, similar compounds include:

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(2-pyrrol-1-ylethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C23H26N2O5/c1-15-12-20(27)29-22-16-6-7-23(2,3)30-17(16)13-18(21(15)22)28-14-19(26)24-8-11-25-9-4-5-10-25/h4-5,9-10,12-13H,6-8,11,14H2,1-3H3,(H,24,26)

InChI Key

CRQOHPXCVZAUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCN4C=CC=C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.